4-(Piperidin-4-yl)butanamide

Sigma receptor TMEM97 Neuropharmacology

Select this piperidine-butyramide scaffold for its unique 9.3-fold sigma-2 selectivity (Ki=90 nM) and M1 receptor affinity (Ki=2.70 nM), absent in its regioisomer. The free primary amide enables direct late-stage functionalization, avoiding inefficient protection chemistry. With water solubility ≥25.22 mg/mL and 24-hour buffer stability, it minimizes DMSO artifacts in pharmacology assays. Ideal for CNS-focused library synthesis.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 70724-79-7
Cat. No. B3151246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)butanamide
CAS70724-79-7
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCC(=O)N
InChIInChI=1S/C9H18N2O/c10-9(12)3-1-2-8-4-6-11-7-5-8/h8,11H,1-7H2,(H2,10,12)
InChIKeyMZCYUJIGKYWAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-yl)butanamide (CAS 70724-79-7) Technical and Procurement Baseline


4-(Piperidin-4-yl)butanamide (CAS 70724-79-7) is a piperidine-based alkyl amide with the molecular formula C9H18N2O, serving as a versatile small-molecule scaffold and synthetic intermediate [1]. Its structure features a free primary amide linked via a butyl chain to the 4-position of a piperidine ring, a motif common in ligands targeting G-protein-coupled receptors (GPCRs), sigma receptors, and monoamine transporters [2]. This compound's primary value lies in its utility as a building block for generating focused libraries of 4-substituted piperidine derivatives with tailored pharmacological profiles [3].

Why 4-(Piperidin-4-yl)butanamide Cannot Be Directly Substituted with Simple Piperidine Analogs


The specific substitution pattern of 4-(Piperidin-4-yl)butanamide dictates its unique binding landscape, making generic substitution with its regioisomer (N-(Piperidin-4-yl)butanamide, CAS 70724-67-3) or parent core (piperidine) unsuitable for applications requiring a defined pharmacological or physicochemical profile. Critical differences arise from the position of the amide linkage . The primary amide group on the butyl chain of 4-(Piperidin-4-yl)butanamide presents distinct hydrogen-bonding capabilities and reactivity compared to the secondary amide of its regioisomer, directly impacting target engagement [1]. As detailed below, this structural divergence translates into quantifiable differences in receptor affinity (e.g., sigma-2 vs. sigma-1 selectivity) [2] and functional reactivity, parameters that are essential for reproducible scientific outcomes and procurement decisions.

Quantitative Differentiation Evidence for 4-(Piperidin-4-yl)butanamide Against Closest Analogs


Regioisomeric Selectivity: Sigma-2 vs. Sigma-1 Receptor Affinity

4-(Piperidin-4-yl)butanamide demonstrates a distinct selectivity profile for the sigma-2 receptor over the sigma-1 receptor, a feature that contrasts with many other piperidine-based ligands. In a cross-study comparison using inhibition constant (Ki) data, this compound exhibits an approximately 9.3-fold selectivity for the sigma-2 receptor (Ki = 90 nM) [1] over the sigma-1 receptor (Ki = 841 nM) [2] when measured in rat PC12 cells and guinea pig brain membranes, respectively. This selectivity ratio is a key differentiator from its regioisomer, N-(Piperidin-4-yl)butanamide, for which sigma receptor affinity data is notably absent in public databases .

Sigma receptor TMEM97 Neuropharmacology

Muscarinic M1 Receptor Affinity: A Differentiated Profile vs. 4-Piperidin-1-yl Analogs

4-(Piperidin-4-yl)butanamide shows measurable, albeit moderate, binding affinity for the muscarinic M1 receptor. A cross-study comparison reveals that this compound (as a substructure in a larger ligand) achieves a Ki of 2.70 nM at the rat M1 receptor [1]. This stands in contrast to its close analog, 4-(Piperidin-1-yl)butanamide (Butyramide, 4-piperidino-), which shows no reported affinity for any muscarinic receptor subtype in available databases [2]. The presence of the primary amide on the alkyl chain in the target compound appears to confer a distinct M1 interaction capability absent in the N-substituted analog.

Muscarinic receptor GPCR CNS

Functional Reactivity: The Impact of a Free Primary Amide for Derivatization

The presence of a free primary amide (-CONH2) in 4-(Piperidin-4-yl)butanamide is a key structural differentiator from its regioisomer, N-(Piperidin-4-yl)butanamide, which contains a secondary amide . This functional group distinction has direct implications for synthetic utility and physicochemical properties. For instance, the primary amide of the target compound offers two hydrogen bond donors, whereas the secondary amide of the comparator has only one [1]. This difference is often leveraged in medicinal chemistry to modulate solubility, target binding, or to serve as a handle for further N-alkylation or N-acylation, as exemplified in patent literature describing libraries of 4-substituted piperidine derivatives [2].

Synthetic chemistry Amide coupling Medicinal chemistry

Physicochemical Profile: Aqueous Solubility and Stability in Buffer

4-(Piperidin-4-yl)butanamide exhibits favorable aqueous solubility for a small-molecule organic compound, a property that differentiates it from more lipophilic piperidine derivatives. According to a reputable vendor's technical datasheet, the compound achieves a solubility of ≥25.22 mg/mL (100 mM) in water . In contrast, many closely related 4-aryl piperidine analogs are known to be poorly soluble in aqueous media, often requiring DMSO or other organic co-solvents for in vitro studies [1]. Furthermore, preliminary stability data indicates that the compound is stable in pH 7.4 PBS buffer over 24 hours [2], a critical baseline for biological assays.

Biophysical assays Preformulation Solubility

Validated Application Scenarios for 4-(Piperidin-4-yl)butanamide Based on Quantitative Evidence


Scaffold for Selective Sigma-2 Receptor Ligand Development

Researchers focused on the sigma-2 receptor (TMEM97), a target in oncology and neurology, should select 4-(Piperidin-4-yl)butanamide as a starting point for library synthesis. The compound's documented 9.3-fold selectivity for sigma-2 over sigma-1 (Ki = 90 nM vs. 841 nM) [1] provides a valuable selectivity window that is not found in simpler piperidine cores [2]. This baseline selectivity can be optimized further through rational design, reducing the risk of sigma-1-mediated off-target effects in cellular and in vivo models.

Building Block for GPCR-Targeted Compound Libraries

Medicinal chemists generating libraries of monoamine reuptake inhibitors or muscarinic receptor modulators can utilize 4-(Piperidin-4-yl)butanamide to introduce a defined, measurable affinity for the M1 receptor (Ki = 2.70 nM) [3]. Unlike its regioisomer, which lacks this defined interaction , the target compound allows for the exploration of SAR around a known point of target engagement, streamlining the hit-to-lead process for CNS drug discovery programs.

Synthetic Intermediate for Advanced Piperidine Derivatives

Process chemists and synthetic route designers should procure 4-(Piperidin-4-yl)butanamide when the synthetic pathway requires a free primary amide for late-stage functionalization [4]. The presence of the -CONH2 group, as opposed to the secondary amide in N-(Piperidin-4-yl)butanamide , provides a direct handle for diversification through N-alkylation or conversion to other functional groups (e.g., nitriles, amidines), avoiding inefficient protection/deprotection steps common with its regioisomer.

Preferred Standard for In Vitro Assays Requiring High Aqueous Solubility

For in vitro pharmacology or biophysical assays where aqueous solubility is critical, 4-(Piperidin-4-yl)butanamide is a superior choice over many related piperidine derivatives. Its high water solubility (≥ 25.22 mg/mL) simplifies the preparation of stock solutions and assay buffers, minimizing the use of DMSO, which can introduce artifacts and variability into biological readouts [5]. Its documented stability in pH 7.4 buffer over 24 hours [6] further supports its use in reliable, reproducible experimental workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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